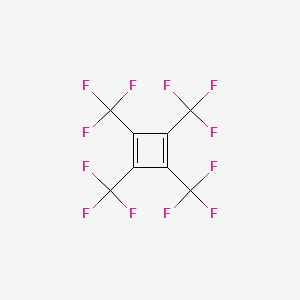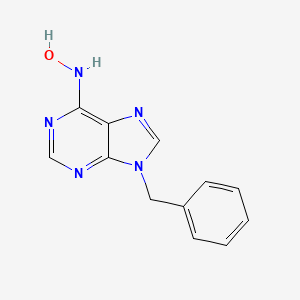
Cadmium--samarium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium–samarium (2/1) is an intermetallic compound formed by the combination of cadmium and samarium in a 2:1 ratio This compound is part of the broader category of rare earth intermetallics, which are known for their unique chemical and physical properties Cadmium is a heavy metal with significant industrial applications, while samarium is a rare earth element known for its magnetic properties
准备方法
The synthesis of cadmium–samarium (2/1) typically involves high-temperature methods due to the refractory nature of the elements involved. One common method is the direct combination of cadmium and samarium metals in a controlled atmosphere to prevent oxidation. The reaction is carried out in a vacuum or an inert gas environment at temperatures ranging from 600°C to 800°C. The resulting alloy is then cooled slowly to form the desired intermetallic compound.
Industrial production methods may involve more sophisticated techniques such as arc melting or induction melting, where the metals are melted together using an electric arc or induction heating. These methods ensure a homogeneous mixture and high purity of the final product.
化学反应分析
Cadmium–samarium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can react with oxygen to form oxides of cadmium and samarium. For example, at elevated temperatures, cadmium can form cadmium oxide (CdO), while samarium can form samarium oxide (Sm2O3).
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Cadmium–samarium (2/1) can undergo substitution reactions with halogens to form halides. For instance, it can react with chlorine gas to form cadmium chloride (CdCl2) and samarium chloride (SmCl3).
Common reagents used in these reactions include oxygen, hydrogen, chlorine, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Cadmium–samarium (2/1) has several scientific research applications due to its unique properties:
Materials Science: The compound is studied for its potential use in high-temperature materials and coatings due to its thermal stability and resistance to oxidation.
Catalysis: It is explored as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Magnetic Materials: Samarium’s magnetic properties make the compound of interest in the development of advanced magnetic materials and devices.
Biomedical Research: The compound’s potential toxicity and interaction with biological systems are studied to understand its effects and develop safety guidelines for its use.
作用机制
The mechanism by which cadmium–samarium (2/1) exerts its effects is primarily through its interaction with other chemical species. Cadmium can disrupt cellular processes by interfering with calcium signaling and inducing oxidative stress. Samarium, on the other hand, can influence magnetic properties and electron transfer processes. The combination of these effects results in unique chemical and physical behaviors that are exploited in various applications.
相似化合物的比较
Cadmium–samarium (2/1) can be compared with other intermetallic compounds involving cadmium and rare earth elements, such as cadmium–lanthanum (2/1) and cadmium–neodymium (2/1). These compounds share similar preparation methods and chemical behaviors but differ in their specific properties due to the unique characteristics of the rare earth elements involved. For example, cadmium–lanthanum (2/1) may exhibit different magnetic properties compared to cadmium–samarium (2/1) due to the differences in the electronic configurations of lanthanum and samarium.
属性
CAS 编号 |
52296-67-0 |
|---|---|
分子式 |
Cd2Sm |
分子量 |
375.2 g/mol |
IUPAC 名称 |
cadmium;samarium |
InChI |
InChI=1S/2Cd.Sm |
InChI 键 |
OTLDSRAIYYORJT-UHFFFAOYSA-N |
规范 SMILES |
[Cd].[Cd].[Sm] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)

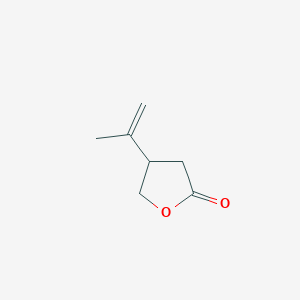
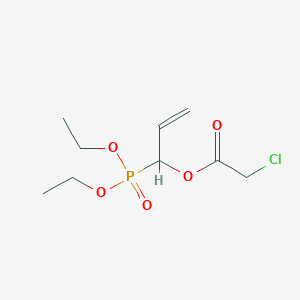

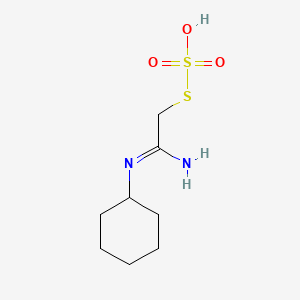
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
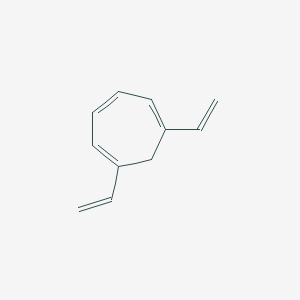
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)
